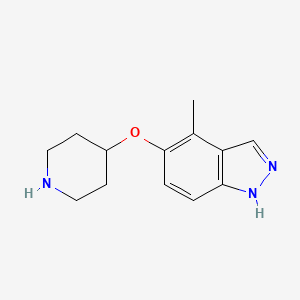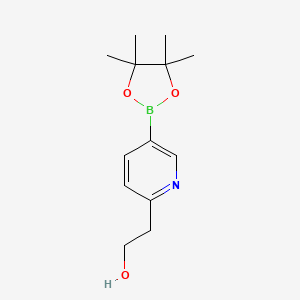
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate is an organic compound with the molecular formula C13H16BrF2NO2. It is a derivative of benzylcarbamate, featuring a tert-butyl group, a bromine atom, and two fluorine atoms attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate typically involves multiple steps. One common method starts with the bromination of a suitable benzylcarbamate precursor. The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent. The tert-butyl group is often introduced via a tert-butylation reaction using tert-butyl bromide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylcarbamates, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate include:
- tert-Butyl 4-bromo-2-(trifluoromethyl)benzylcarbamate
- tert-Butyl 4-chloro-2-(difluoromethyl)benzylcarbamate
- tert-Butyl 4-bromo-2-(fluoromethyl)benzylcarbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both bromine and difluoromethyl groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Propiedades
Fórmula molecular |
C13H16BrF2NO2 |
|---|---|
Peso molecular |
336.17 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-bromo-2-(difluoromethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H16BrF2NO2/c1-13(2,3)19-12(18)17-7-8-4-5-9(14)6-10(8)11(15)16/h4-6,11H,7H2,1-3H3,(H,17,18) |
Clave InChI |
YVYVPGSYTTWBBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


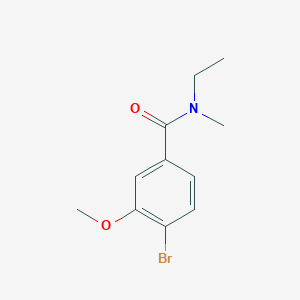
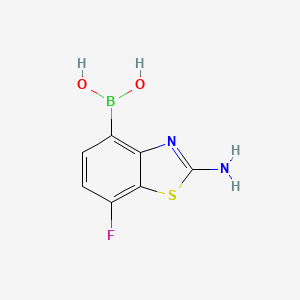
![1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
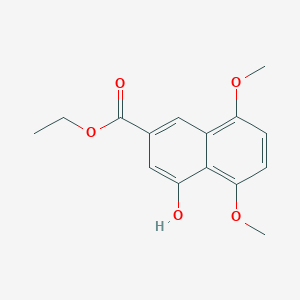
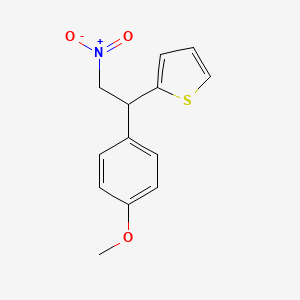
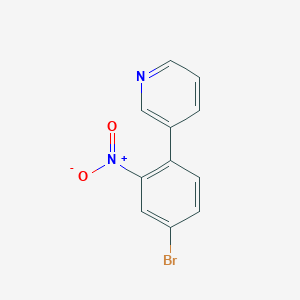
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)
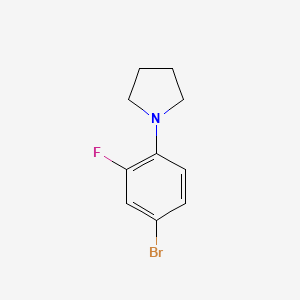

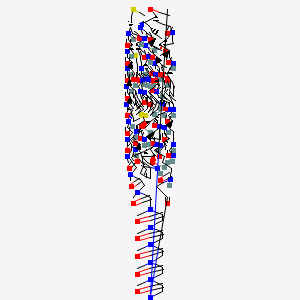
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
